6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol
CAS No.:
Cat. No.: VC13800593
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
![6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ol -](/images/structure/VC13800593.png)
Specification
Molecular Formula | C10H10O3 |
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Molecular Weight | 178.18 g/mol |
IUPAC Name | 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-ol |
Standard InChI | InChI=1S/C10H10O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4,8,11H,1-2,5H2 |
Standard InChI Key | OEHNJQLMUXYRAH-UHFFFAOYSA-N |
SMILES | C1CC2=CC3=C(C=C2C1O)OCO3 |
Canonical SMILES | C1CC2=CC3=C(C=C2C1O)OCO3 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[f] benzodioxol-5-ol, reflecting its bicyclic architecture comprising a cyclopentane ring fused to a 1,3-benzodioxole moiety. Its molecular formula is C₁₀H₁₀O₃, with a molar mass of 178.18 g/mol .
Structural Elucidation
Key structural features include:
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A five-membered cyclopentane ring fused to a benzodioxole system.
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A hydroxyl group (-OH) at the 5-position of the indeno-dioxole framework.
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Planar aromatic regions conjugated with non-aromatic bicyclic components.
The spatial arrangement was confirmed via X-ray crystallography in related analogs, though experimental data for this specific compound remains unpublished .
Table 1: Molecular Descriptors of 6,7-Dihydro-5H-indeno[5,6-d] dioxol-5-ol
Property | Value | Source |
---|---|---|
CAS Number | 119055-20-8 | |
Molecular Formula | C₁₀H₁₀O₃ | |
Exact Mass | 178.0630 g/mol | |
Topological Polar Surface Area | 38.7 Ų | |
LogP (Octanol-Water) | 1.32 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route involves Friedel-Crafts cyclization of substituted catechol derivatives. A representative pathway includes:
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Precursor Preparation: 5,6-Methylenedioxyindan-1-one (CAS 6412-87-9) serves as the ketone precursor .
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Reduction: Catalytic hydrogenation or borohydride-mediated reduction converts the ketone to the secondary alcohol .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .
Industrial Production
Scale-up processes utilize continuous flow reactors to enhance yield (reported 78–82%) and reduce reaction times. Post-synthetic purification employs centrifugal partition chromatography for industrial-grade batches .
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | <0.1 | 25°C |
Methanol | 12.4 | 25°C |
Dichloromethane | 8.9 | 25°C |
Data derived from structurally related indeno-dioxoles suggest limited aqueous solubility, consistent with its LogP value .
Reactivity and Functionalization
Oxidation Reactions
The benzylic alcohol undergoes oxidation to form 6,7-dihydro-5H-indeno[5,6-d] dioxol-5-one (CAS 6412-87-9) using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) .
Electrophilic Substitution
The electron-rich benzodioxole ring participates in:
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Nitration: Yields 4-nitro derivatives under HNO₃/AcOH.
Recent Advancements (2023–2025)
Catalytic Asymmetric Synthesis
A 2024 study demonstrated enantioselective reduction of the ketone precursor using Ru-BINAP complexes, achieving 94% ee for the (R)-enantiomer .
Green Chemistry Approaches
Microwave-assisted synthesis reduced reaction times from 12 h to 35 min while maintaining 89% yield .
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